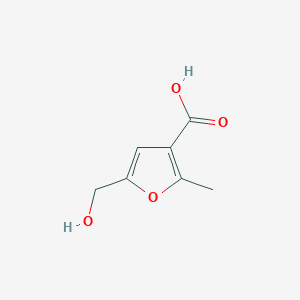
2,3,6-Trimethyl-4-nitrosophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethyl-4-nitrosophenol (TNP) is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. TNP has been used as a probe for studying protein structure and function, as well as for investigating the mechanisms of enzyme-catalyzed reactions. In
作用機序
2,3,6-Trimethyl-4-nitrosophenol is a nitroso compound that can undergo reduction to form a nitrosothiol. The nitrosothiol can react with thiol groups on proteins, forming a covalent bond. This reaction can be used to label proteins and monitor changes in protein structure and function.
Biochemical and Physiological Effects:
2,3,6-Trimethyl-4-nitrosophenol has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. 2,3,6-Trimethyl-4-nitrosophenol has been shown to be stable in biological systems, allowing for long-term monitoring of protein structure and function.
実験室実験の利点と制限
One of the main advantages of using 2,3,6-Trimethyl-4-nitrosophenol in lab experiments is its stability in biological systems. 2,3,6-Trimethyl-4-nitrosophenol can be used to monitor changes in protein structure and function over long periods of time. Additionally, 2,3,6-Trimethyl-4-nitrosophenol is relatively easy to synthesize and purify, making it a cost-effective probe for scientific research.
One limitation of using 2,3,6-Trimethyl-4-nitrosophenol is its potential to react with other thiol-containing molecules in biological systems, leading to non-specific labeling. Additionally, 2,3,6-Trimethyl-4-nitrosophenol can be sensitive to changes in pH and temperature, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of 2,3,6-Trimethyl-4-nitrosophenol in scientific research. One area of interest is the development of new 2,3,6-Trimethyl-4-nitrosophenol derivatives that can be used to label specific amino acid residues in proteins. Additionally, 2,3,6-Trimethyl-4-nitrosophenol could be used in combination with other probes to study complex biological systems, such as protein-protein interactions and signaling pathways. Finally, 2,3,6-Trimethyl-4-nitrosophenol could be used in drug discovery, as it can be used to monitor changes in protein structure and function upon drug binding.
合成法
2,3,6-Trimethyl-4-nitrosophenol can be synthesized by the reaction of 2,3,6-trimethylphenol with nitric acid under acidic conditions. The reaction yields 2,3,6-Trimethyl-4-nitrosophenol as a yellow crystalline powder that can be purified by recrystallization.
科学的研究の応用
2,3,6-Trimethyl-4-nitrosophenol has been used as a probe for studying protein structure and function. It is often used to investigate the mechanisms of enzyme-catalyzed reactions, as it can be used to monitor changes in the active site of enzymes. 2,3,6-Trimethyl-4-nitrosophenol has also been used to study the binding of ligands to proteins, as it can be used to monitor conformational changes in proteins upon ligand binding.
特性
CAS番号 |
17302-53-3 |
|---|---|
製品名 |
2,3,6-Trimethyl-4-nitrosophenol |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
2,3,6-trimethyl-4-nitrosophenol |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3 |
InChIキー |
DZZNHBFBNYRQTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
正規SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
同義語 |
4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)

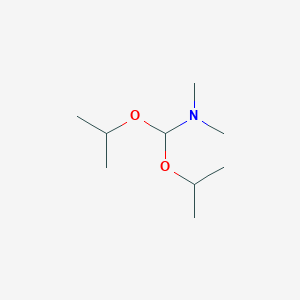

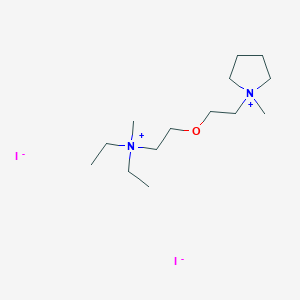
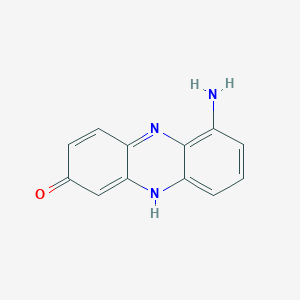

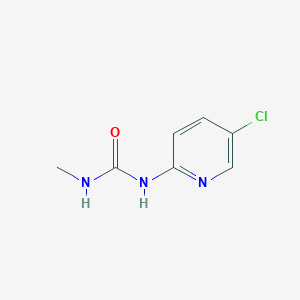

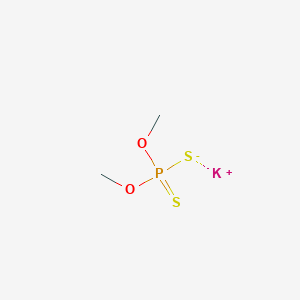
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)

